1-(4-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one
Description
1-(4-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a dihydropyrazin-2-one core substituted with a 4-ethoxyphenyl group at position 1 and a (2-methoxyphenyl)methylamino moiety at position 2.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(2-methoxyphenyl)methylamino]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-26-17-10-8-16(9-11-17)23-13-12-21-19(20(23)24)22-14-15-6-4-5-7-18(15)25-2/h4-13H,3,14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRCDICXCSKNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 4-ethoxyphenylhydrazine with 2-methoxybenzaldehyde to form an intermediate hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazinone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for several biological activities:
1. Anticancer Activity
Research has indicated that derivatives of pyrazinones, including this compound, exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, such as breast cancer (MCF-7) and leukemia (K562) cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
2. Antimicrobial Properties
Studies have demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes contributes to its effectiveness as an antimicrobial agent .
3. Antiviral Activity
Recent findings suggest that this compound may inhibit viral replication, particularly in the context of RNA viruses. Its mechanism of action may involve interference with viral polymerases or other essential viral proteins .
Case Studies
Several studies highlight the applications of this compound:
- Study on Anticancer Activity: A study published in a peer-reviewed journal demonstrated that 1-(4-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one exhibited IC50 values in the low micromolar range against MCF-7 and K562 cells, indicating potent anticancer activity .
- Antimicrobial Efficacy: Another study evaluated its efficacy against common bacterial strains and found it to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
The dihydropyrazinone core differentiates this compound from pyridin-2(1H)-one derivatives (e.g., those in ), which exhibit antioxidant and antimicrobial activities.
Substituent Effects
Aromatic Substituents
- 4-Ethoxyphenyl vs. For example, 6-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile () showed lower antioxidant activity (17.55%) compared to brominated analogs, suggesting electron-withdrawing substituents (e.g., Br) may enhance radical scavenging .
- 2-Methoxyphenylmethylamino vs. Sulfanyl Groups: Replacing the amino group with a sulfanyl moiety (as in 1-(2-methoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one, ) reduces hydrogen-bonding capacity, which could diminish interactions with enzymes or receptors .
Halogenated Analogs
Brominated derivatives, such as 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (), demonstrated superior antioxidant activity (79.05%) compared to non-halogenated compounds. This highlights the role of halogens in stabilizing radical intermediates .
Antioxidant Potential
While direct data on the target compound is lacking, structurally related pyridinones () showed antioxidant efficacy via DPPH scavenging. The presence of electron-donating groups (e.g., methoxy) in ortho/para positions may modulate activity. For instance, ascorbic acid (82.71% activity) outperformed most analogs, suggesting the dihydropyrazinone’s reduced aromaticity might limit radical stabilization .
Antimicrobial Activity
Pyridinone derivatives in exhibited moderate inhibition against Staphylococcus aureus and Escherichia coli. The dihydropyrazinone’s amino group could enhance interactions with bacterial targets (e.g., enzymes or DNA), though this requires experimental validation.
Molecular Docking Insights
Docking studies on pyridinones () revealed that brominated compounds had higher binding affinities due to hydrophobic interactions. The target compound’s ethoxy and methoxy groups may similarly engage in van der Waals interactions, while the amino group could form hydrogen bonds with active-site residues .
Data Tables
Table 1: Comparison of Key Structural Analogs
| Compound Name | Core Structure | Substituents | Molecular Weight | Antioxidant Activity (%) |
|---|---|---|---|---|
| Target Compound | Dihydropyrazin-2-one | 4-Ethoxyphenyl, (2-methoxyphenyl)methylamino | 339.36 | N/A |
| 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Pyridin-2(1H)-one | 4-Bromophenyl, 4-hydroxy-3-methoxyphenyl | N/A | 79.05 |
| 1-(2-Methoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one | Dihydropyrazin-2-one | 2-Methoxyphenyl, sulfanyl | 338.42 | N/A |
Biological Activity
1-(4-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one (CAS Number: 899950-62-0) is a synthetic compound that belongs to the class of dihydropyrazinones. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
- Molecular Formula : CHNO
- Molecular Weight : 351.4 g/mol
- Structure : The compound features a dihydropyrazinone core substituted with ethoxy and methoxy phenyl groups, which are believed to contribute to its biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus using the agar diffusion method .
| Compound | Target Microorganisms | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through in vitro assays. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways such as NF-κB signaling. For example, a study found that derivatives of dihydropyrazinones significantly reduced inflammation markers in cell cultures exposed to inflammatory stimuli .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests have shown that it can induce apoptosis in cancer cell lines, possibly through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Research on structurally similar compounds indicates potential efficacy against breast and colon cancer cells .
Case Studies
- Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial effects of several synthesized dihydropyrazinones. The results indicated that certain substitutions on the pyrazinone ring enhanced activity against gram-positive and gram-negative bacteria.
- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with related compounds resulted in a significant decrease in inflammatory markers such as TNF-α and IL-6.
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm substituent positions and aromatic ring functionalization .
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
- HPLC-MS : Validates purity (>98%) and molecular weight confirmation .
How can researchers assess the environmental fate of this compound in ecological risk studies?
Advanced
Adopt methodologies from Project INCHEMBIOL ():
- Physicochemical profiling : Measure logP (lipophilicity), solubility, and stability under varying pH/UV conditions .
- Biotic/abiotic degradation : Use mass spectrometry (LC-MS/MS) to track transformation products in simulated ecosystems .
- Trophic transfer studies : Expose model organisms (e.g., Daphnia) to quantify bioaccumulation and biomagnification risks .
What experimental designs are recommended for evaluating its biological activity in pharmacological studies?
Q. Advanced
- Split-plot designs : Test multiple doses and administration routes (e.g., oral vs. intravenous) in randomized blocks to minimize variability .
- In vitro assays : Use kinase inhibition screens (e.g., EGFR or MAPK pathways) and cytotoxicity tests (MTT assay) on cancer cell lines .
- In vivo models : Rodent studies with controlled variables (e.g., age, diet) to assess bioavailability and toxicity .
How can contradictory data regarding its biological activity be resolved?
Q. Advanced
- Dose-response reevaluation : Confirm activity across a broader concentration range (e.g., 1 nM–100 µM) .
- Structural analogs : Compare with pyrazoline derivatives (e.g., metamizole) to identify substituent-specific effects .
- Meta-analysis : Aggregate data from multiple labs using standardized protocols (e.g., OECD guidelines) .
What methodologies identify structural analogs for SAR studies?
Q. Basic
- Scaffold-based screening : Focus on pyrazinone cores with methoxy/ethoxy substitutions .
- Databases : Query PubChem or ChEMBL for analogs (e.g., 1-acetylpyrazole) using SMILES or InChI keys .
- Computational docking : Predict binding affinities to target proteins (e.g., COX-2) via AutoDock Vina .
How does this compound’s stability under varying storage conditions impact experimental reproducibility?
Q. Advanced
- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Light sensitivity : UV-Vis spectroscopy detects photodegradation products; store in amber vials .
- Freeze-thaw cycles : Assess structural integrity after 3–5 cycles using H NMR .
What techniques elucidate its interaction with enzymatic targets?
Q. Advanced
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon/koff) to purified enzymes .
- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy and stoichiometry .
- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution .
How can researchers evaluate its potential in materials science applications?
Q. Advanced
- Conductivity studies : Embed the compound in polymer matrices (e.g., PEDOT:PSS) and measure resistivity .
- Fluorescence assays : Test excitation/emission profiles for use as a probe in bioimaging .
- Thermogravimetric analysis (TGA) : Assess thermal stability for high-temperature material applications .
What strategies mitigate cytotoxicity in non-target cells during preclinical testing?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
